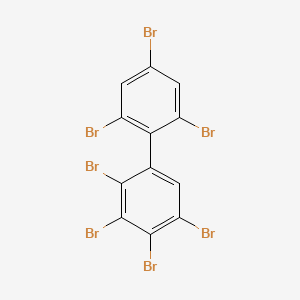![molecular formula C16H18O2S B14297561 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione CAS No. 113073-92-0](/img/structure/B14297561.png)
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzylsulfanyl group attached to a cyclopropyl ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzylsulfanylcyclopropane under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, leading to changes in their activity. The cyclopropyl ring may also play a role in stabilizing the compound’s interaction with its targets. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione is unique due to the presence of the benzylsulfanyl group attached to the cyclopropyl ring. This structural feature imparts distinct chemical properties and potential biological activities that differentiate it from other cyclohexane-1,3-dione derivatives.
Properties
CAS No. |
113073-92-0 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-(1-benzylsulfanylcyclopropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O2S/c17-14-8-13(9-15(18)10-14)16(6-7-16)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
VDAQBHBNKCVJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2CC(=O)CC(=O)C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


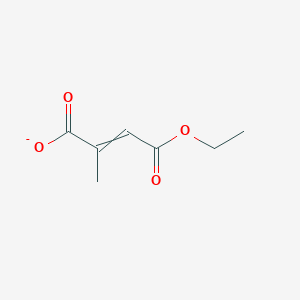

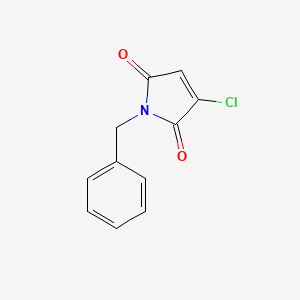
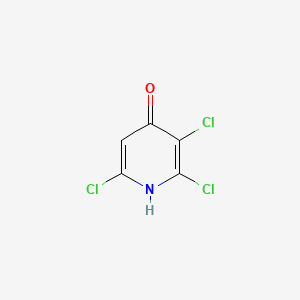
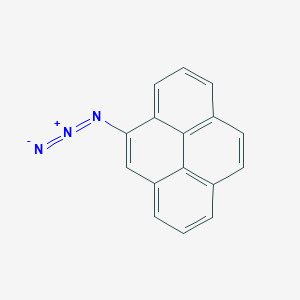
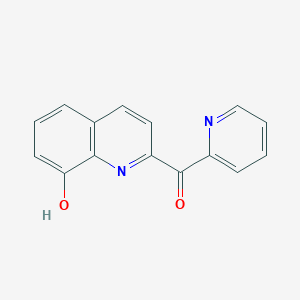
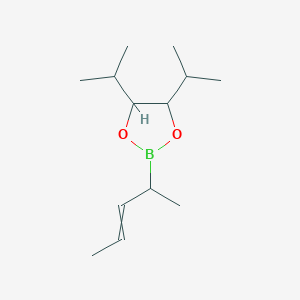
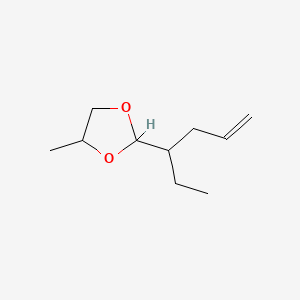


![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)


